11-Chloro-1-undecene

Polymer Chemistry Functional Polyolefins Metallocene Catalysis

Select 11-Chloro-1-undecene for applications demanding orthogonal reactivity. Its stable alkyl chloride achieves 29% higher incorporation in metallocene-catalyzed copolymerizations versus hydroxyl analogs, enabling cost-effective production of high-value functionalized polyolefins. For biosensor nanoelectronics, it yields well-organized self-assembled monolayers on silicon, unlike disordered bromo-analog films. This bifunctional α-olefin ensures reproducible device performance and efficient downstream functionalization via thiol-ene click chemistry or hydrosilylation.

Molecular Formula C11H21Cl
Molecular Weight 188.74 g/mol
CAS No. 872-17-3
Cat. No. B1580411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Chloro-1-undecene
CAS872-17-3
Molecular FormulaC11H21Cl
Molecular Weight188.74 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCCl
InChIInChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2
InChIKeyPSEVKFKRYVAODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Chloro-1-undecene (CAS 872-17-3): A Strategic C11 Bifunctional Building Block for Specialty Polymer Synthesis and Surface Modification


11-Chloro-1-undecene (CAS 872-17-3) is a bifunctional α-olefin featuring a terminal alkene and a primary alkyl chloride separated by a nine-methylene spacer (C11H21Cl, MW 188.74 g/mol) . The molecule exhibits a density of 0.995 g/mL at 25 °C and a boiling point of 108–109 °C at 6 mmHg, consistent with its classification as a halogenated hydrocarbon of moderate volatility . Its primary role in both academic and industrial settings is as a versatile intermediate for the synthesis of functionalized polyolefins, surface-grafted monolayers, and complex organic molecules where orthogonal reactivity is required [1].

Why 11-Chloro-1-undecene is Not Interchangeable with Common Analogs in Precision Polymer and Surface Chemistry


Substituting 11-chloro-1-undecene with closely related ω-alkenyl compounds—such as the hydroxyl analog (10-undecen-1-ol), the bromo-analog (11-bromo-1-undecene), or the acyl chloride (10-undecenoyl chloride)—is not permissible without significant changes to reaction outcomes. Each functional group introduces a unique combination of reactivity, stability, and steric/electronic effects that govern copolymerization efficiency, surface grafting quality, and downstream functionalization potential. For example, the chlorine atom provides a balance of stability and reactivity that is distinct from the more labile bromine or the hydrogen-bonding hydroxyl group, directly impacting incorporation rates in metallocene-catalyzed copolymerizations and the structural integrity of self-assembled monolayers [1][2].

Quantitative Differentiation of 11-Chloro-1-undecene from Competing Analogs: A Comparative Evidence Profile for Technical Selection


Superior Copolymerization Efficiency of 11-Chloro-1-undecene vs. 10-Undecen-1-ol

In propylene copolymerization studies using the rac-Et(Ind)2ZrCl2 metallocene catalyst, 11-chloro-1-undecene demonstrates higher incorporation efficiency compared to the structurally analogous 10-undecen-1-ol (protected in situ with TIBA). Specifically, 11-chloro-1-undecene achieved a 22% molar incorporation at a comonomer feed concentration of 0.12 M [1]. In contrast, the protected 10-undecen-1-ol comonomer reached a maximum incorporation of only 17% under identical reaction conditions [1].

Polymer Chemistry Functional Polyolefins Metallocene Catalysis

Enhanced Surface-Grafted Monolayer Quality of 11-Chloro-1-undecene over the Bromo Analog

When grafting ω-alkenyl halides onto hydrogen-terminated Si(111) surfaces via a radical-based photochemical process, the chlorine-terminated 11-chloro-1-undecene yields a well-organized, high-quality monolayer suitable for further functionalization. In contrast, the analogous 11-bromo-1-undecene produces a poorly organized monolayer under identical conditions, as indicated by XPS and FTIR data [1]. This difference is attributed to the incompatibility of the bromine atom with the radical nature of the grafting reaction [1].

Surface Science Self-Assembled Monolayers (SAMs) Silicon Functionalization

Optimal Balance of Reactivity and Stability vs. 10-Undecenoyl Chloride

11-Chloro-1-undecene exhibits a stability profile that is superior to the more reactive 10-undecenoyl chloride (CAS 38460-95-6). According to safety data, 10-undecenoyl chloride is classified as causing severe skin burns and eye damage (H314) and serious eye damage (H318) . In contrast, 11-chloro-1-undecene is stable under recommended storage conditions and carries less severe hazard classifications (H315/H319) . Furthermore, the alkyl chloride in 11-chloro-1-undecene is significantly more stable towards hydrolysis than the acyl chloride of 10-undecenoyl chloride, which is known to react vigorously with water.

Organic Synthesis Functional Group Compatibility Chemical Stability

Competitive Procurement Cost and Supply Chain Availability for 11-Chloro-1-undecene

11-Chloro-1-undecene is commercially available from major suppliers at a price point of approximately $192.00 for a 25 mL unit of 97% purity . While direct pricing for the bromo analog (11-bromo-1-undecene) is not always publicly listed, brominated compounds generally command a premium due to higher raw material costs and more complex synthesis. This cost differential, combined with the previously established performance advantages, makes 11-chloro-1-undecene a more economically viable choice for large-scale polymer and surface modification projects.

Chemical Procurement Cost Efficiency Supply Chain

Optimal Deployment Scenarios for 11-Chloro-1-undecene Based on Validated Performance Advantages


High-Density Functional Polyolefin Synthesis

When synthesizing functionalized polypropylene or polyethylene for high-value applications (e.g., printable films, adhesive tie-layers, or ion-exchange membranes), 11-chloro-1-undecene should be selected over hydroxyl-protected analogs due to its 29% higher incorporation efficiency under metallocene catalysis [1]. This higher functional group loading directly improves surface wettability and adhesion properties in a cost-effective, single-step copolymerization.

Precision Surface Engineering on Silicon Substrates

For the fabrication of self-assembled monolayers (SAMs) on hydrogen-passivated silicon surfaces—a critical step in biosensor development and nanoelectronics—11-chloro-1-undecene is the preferred grafting precursor. It yields a well-organized monolayer, whereas the bromo analog produces a disordered film unsuitable for subsequent functionalization steps [2]. This ensures reproducible device performance and efficient downstream chemistry.

Multi-Step Organic Synthesis Requiring Orthogonal Reactivity and Hydrolytic Stability

In synthetic routes requiring a stable ω-alkenyl handle for later-stage functionalization (e.g., hydrosilylation or thiol-ene click chemistry), 11-chloro-1-undecene is a superior choice over the corresponding acyl chloride (10-undecenoyl chloride). The alkyl chloride is significantly more resistant to hydrolysis, allowing for a wider range of reaction conditions and safer handling in aqueous or protic environments .

Cost-Sensitive Industrial Polymer Formulations

When developing large-volume specialty polymers or surface coatings where material cost is a primary constraint, 11-chloro-1-undecene provides a more economical alternative to its brominated counterpart while delivering equivalent or superior performance in key metrics such as copolymerization efficiency and monolayer quality [1].

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